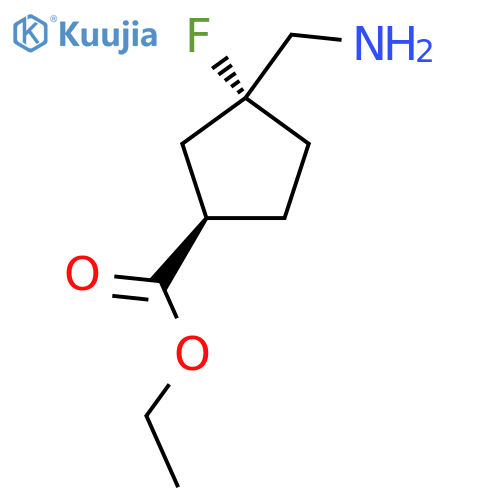

Cas no 2580101-43-3 (rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate)

rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-27728110

- rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate

- 2580101-43-3

-

- インチ: 1S/C9H16FNO2/c1-2-13-8(12)7-3-4-9(10,5-7)6-11/h7H,2-6,11H2,1H3/t7-,9-/m1/s1

- InChIKey: FAGWGAJNDZWLPR-VXNVDRBHSA-N

- ほほえんだ: F[C@]1(CN)CC[C@@H](C(=O)OCC)C1

計算された属性

- せいみつぶんしりょう: 189.11650692g/mol

- どういたいしつりょう: 189.11650692g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27728110-1.0g |

rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate |

2580101-43-3 | 95.0% | 1.0g |

$1429.0 | 2025-03-19 | |

| Enamine | EN300-27728110-0.1g |

rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate |

2580101-43-3 | 95.0% | 0.1g |

$1257.0 | 2025-03-19 | |

| Enamine | EN300-27728110-10.0g |

rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate |

2580101-43-3 | 95.0% | 10.0g |

$6144.0 | 2025-03-19 | |

| Enamine | EN300-27728110-1g |

rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate |

2580101-43-3 | 1g |

$1429.0 | 2023-09-10 | ||

| Enamine | EN300-27728110-0.25g |

rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate |

2580101-43-3 | 95.0% | 0.25g |

$1315.0 | 2025-03-19 | |

| Enamine | EN300-27728110-10g |

rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate |

2580101-43-3 | 10g |

$6144.0 | 2023-09-10 | ||

| Enamine | EN300-27728110-0.5g |

rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate |

2580101-43-3 | 95.0% | 0.5g |

$1372.0 | 2025-03-19 | |

| Enamine | EN300-27728110-2.5g |

rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate |

2580101-43-3 | 95.0% | 2.5g |

$2800.0 | 2025-03-19 | |

| Enamine | EN300-27728110-5.0g |

rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate |

2580101-43-3 | 95.0% | 5.0g |

$4143.0 | 2025-03-19 | |

| Enamine | EN300-27728110-0.05g |

rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate |

2580101-43-3 | 95.0% | 0.05g |

$1200.0 | 2025-03-19 |

rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate 関連文献

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112

-

Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylateに関する追加情報

Professional Introduction to Rac-Ethyl (1R,3R)-3-(Aminomethyl)-3-Fluorocyclopentane-1-Carboxylate (CAS No. 2580101-43-3)

Rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate, a compound with the CAS number 2580101-43-3, is a significant molecule in the field of chemical and biomedical research. This compound belongs to a class of structurally unique scaffolds that have garnered considerable attention due to their potential pharmacological properties. The presence of both stereocenters and a fluorine substituent makes it an intriguing candidate for further investigation, particularly in the development of novel therapeutic agents.

The structural motif of Rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate features a cyclopentane ring that is functionalized with an amine group and a carboxylate ester. This configuration suggests a high degree of versatility in terms of biological activity. The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity, which are critical factors in drug design. Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry, demonstrating their ability to modulate enzyme activity and receptor interactions effectively.

In the realm of contemporary research, Rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate has been explored for its potential role in addressing various biological targets. For instance, its structural framework bears resemblance to natural products that exhibit significant pharmacological effects. Researchers have been particularly interested in its potential as a precursor for the synthesis of more complex molecules with enhanced therapeutic profiles. The amine group provides a site for further derivatization, allowing chemists to tailor the compound's properties for specific applications.

One of the most compelling aspects of this compound is its stereochemistry. The (1R,3R) configuration ensures that the molecule has distinct spatial arrangements that can influence its interaction with biological targets. Such stereochemical control is crucial in drug development, as it can significantly impact efficacy and selectivity. The latest advancements in chiral synthesis techniques have made it possible to produce enantiomerically pure forms of this compound, which are essential for rigorous pharmacological evaluation.

The fluorine substituent in Rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate also contributes to its unique set of properties. Fluorine atoms are known to increase lipophilicity and binding affinity, which can enhance drug delivery and target engagement. Furthermore, fluorine labeling techniques are widely used in imaging and diagnostic applications, suggesting that this compound could have dual-use potential beyond traditional therapeutic development. The carboxylate ester moiety further adds to its versatility, allowing for easy modification through various chemical reactions such as hydrolysis or transesterification.

Recent publications have begun to explore the synthetic pathways for obtaining high yields of Rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate. Advanced catalytic methods have been employed to streamline the synthesis process while maintaining high enantiomeric purity. These innovations are crucial for scaling up production and making the compound more accessible for research purposes. Additionally, computational modeling has played a significant role in understanding its molecular interactions at a quantum mechanical level, providing insights into how it might behave within biological systems.

The potential applications of this compound are broad and varied. In oncology research, for example, structurally similar molecules have shown promise as kinase inhibitors or modulators of other critical signaling pathways involved in cancer progression. The unique combination of stereocenters and functional groups in Rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate suggests that it could be developed into a potent tool for studying these pathways further. Moreover, its ability to undergo further derivatization makes it an attractive candidate for designing libraries of compounds with tailored properties.

In conclusion, Rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate (CAS No. 2580101-43-3) represents a fascinating subject of study in chemical and biomedical research. Its structural features offer numerous opportunities for developing novel therapeutic agents with improved efficacy and selectivity. The ongoing research into its synthesis and potential applications underscores its importance as a building block for future drug discovery efforts.

2580101-43-3 (rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate) 関連製品

- 2096334-21-1(2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid)

- 1261926-98-0(2-Methoxy-4-(4-methylthiophenyl)phenol)

- 874831-92-2(1,1-Dimethylethyl 4-(4-piperidinyl)-1-piperazinepropanoate)

- 1876210-52-4(N,2-dicyclopropyl-6-methylpyrimidin-4-amine)

- 1966138-53-3(Coblopasvir hydrochloride)

- 2229409-96-3(1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene)

- 1528230-81-0(Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate)

- 1823053-99-1(Ethyl(2-fluoro-5-(trifluoromethyl)phenyl)sulfane)

- 13745-17-0(4-bromo-1H-pyrazole-5-carboxylic acid)

- 71496-53-2(NA2 Glycan)